molecular formula C9H13IN2O2 B2519883 Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1354705-62-6

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B2519883
CAS No.: 1354705-62-6
M. Wt: 308.119
InChI Key: BVGYJIXYCDDSHJ-UHFFFAOYSA-N
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Description

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a methyl ester group, a secondary butyl group, and an iodine atom attached to the pyrazole ring, making it a unique and versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Alkylation: The secondary butyl group can be introduced through an alkylation reaction using sec-butyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products

    Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

    Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Pyrazole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. This compound can be a precursor for such therapeutic agents.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ester group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(sec-butyl)-4-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 1-(sec-butyl)-4-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 1-(sec-butyl)-4-fluoro-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in Methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-3-carboxylate makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, potentially leading to different biological activities and chemical properties.

Properties

IUPAC Name

methyl 1-butan-2-yl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-4-6(2)12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGYJIXYCDDSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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